

Comparative Crystallographic Analysis of Neopentyl Tosylate Derivatives

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Compound of Interest		
Compound Name:	Neopentyl tosylate	
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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive data on molecular geometry, which is crucial for structure-activity relationship studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic data for derivatives of **neopentyl tosylate**, focusing on multifunctional tosylates that serve as valuable synthetic intermediates.

While crystallographic data for **neopentyl tosylate** itself is not readily available in the surveyed literature, this guide presents a detailed comparison of several multifunctional tosylate esters. These compounds, synthesized from readily available polyols, provide insight into the structural characteristics of the tosylate group in different molecular environments. The data herein is primarily drawn from the work of Hoogenboom et al. (2010), who synthesized and characterized a series of di-, tetra-, and hexa-tosylates as potential initiators for polymerization reactions.[1][2][3][4]

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three tosylate derivatives, offering a basis for comparison of their solid-state structures.



Parameter	Diethyleneglycol Ditosylate (DiTos- A)	Pentaerythritol Tetratosylate (TetraTos)	Dipentaerythritol Hexatosylate (HexaTos)
Molecular Formula	C18H22O8S2	C33H36O12S4	C52H58O19S6
Formula Weight (g/mol)	430.49	780.88	1179.39
Crystal System	Monoclinic	Tetragonal	Monoclinic
Space Group	P21/c	l41/a	C2/c
a (Å)	9.773(1)	16.994(1)	20.354(2)
b (Å)	11.231(1)	16.994(1)	11.118(1)
c (Å)	9.173(1)	12.316(1)	25.101(2)
α (°)	90	90	90
β (°)	101.43(1)	90	98.41(1)
γ (°)	90	90	90
Volume (Å3)	984.8(2)	3556.0(4)	5621.2(8)
Z	2	4	4
Calculated Density (g/cm3)	1.451	1.458	1.393

Experimental Protocols

The synthesis and crystallization of these multifunctional tosylates follow a general procedure involving the esterification of the corresponding alcohol with tosyl chloride.

General Synthesis of Multifunctional Tosylates[3]

The preparation of tosylates from alcohols is a standard synthetic procedure utilizing p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Two common methods are employed: one using triethylamine as a base in dichloromethane, and another using pyridine as both the solvent and the base.



Synthesis of Pentaerythritol Tetratosylate (TetraTos):[3]

- Pentaerythritol (1.36 g, 10 mmol) and pyridine (20 mL) are combined in a round-bottom flask and cooled to 0 °C.
- Solid tosyl chloride (9.5 g, 50 mmol) is added in portions, ensuring the temperature remains below 5 °C.
- The resulting solution is stirred overnight, allowing it to warm to room temperature.
- The mixture, which becomes a white-pinkish slurry, is poured into 125 mL of a 6M HCl solution, leading to the formation of a white precipitate.
- The precipitate is collected by filtration and washed with water (2 x 100 mL).
- The crude product is purified by recrystallization from a mixture of ethanol and acetone to yield single crystals suitable for X-ray analysis.

Synthesis of Dipentaerythritol Hexatosylate (HexaTos):[3]

The procedure is similar to the synthesis of TetraTos, using dipentaerythritol as the starting alcohol.

X-ray Crystallography[5][6][7]

Single crystals of the tosylate derivatives suitable for X-ray diffraction are obtained by recrystallization from appropriate solvents, such as ethanol or ethanol-acetone mixtures. The general workflow for X-ray crystallographic analysis is as follows:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

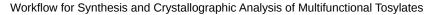


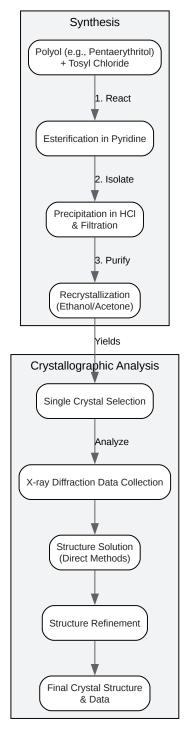
 Structure Refinement: The atomic positions and thermal parameters are refined using leastsquares methods to improve the agreement between the observed and calculated structure factors.

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of multifunctional tosylates to their crystallographic analysis.







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Caption: Synthesis and X-ray analysis workflow.



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